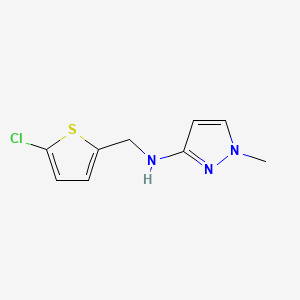![molecular formula C15H17ClFNO3 B7574921 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as cefaclor, is a second-generation cephalosporin antibiotic used to treat bacterial infections. It was first synthesized in the 1970s and has since been widely used in the medical field.
Mécanisme D'action
Cefaclor works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and physiological effects:
Cefaclor has been found to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is excreted primarily through the kidneys and has a half-life of approximately 1 hour.
Avantages Et Limitations Des Expériences En Laboratoire
Cefaclor has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of bacteria and its relatively low toxicity. However, it also has some limitations, such as the potential for the development of antibiotic resistance and the need for careful monitoring of dosage and administration.
Orientations Futures
There are several areas of future research that could be explored with regards to 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid. These include the development of new formulations and delivery methods, the investigation of its potential for use in combination with other antibiotics, and the exploration of its activity against emerging and resistant bacterial strains.
In conclusion, 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a widely used antibiotic with broad-spectrum activity against a range of bacterial infections. Its mechanism of action involves inhibition of bacterial cell wall synthesis, and it has been found to have minimal toxicity and be well-tolerated by patients. While it has some limitations for use in laboratory experiments, there are several areas of future research that could be explored to further understand its potential for use in treating bacterial infections.
Méthodes De Synthèse
Cefaclor can be synthesized through a series of chemical reactions involving various reagents and solvents. The process involves the acylation of 2-(2-chloro-6-fluorophenyl)acetic acid with cyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through crystallization and drying.
Applications De Recherche Scientifique
Cefaclor has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections.
Propriétés
IUPAC Name |
4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c16-12-2-1-3-13(17)11(12)8-14(19)18-10-6-4-9(5-7-10)15(20)21/h1-3,9-10H,4-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEOPCGLWDTMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)



![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)


![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)

